molecular formula C7H5N3O3S B11784657 2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid

2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid

Cat. No.: B11784657
M. Wt: 211.20 g/mol
InChI Key: ZHJXZZKNBSOBNI-UHFFFAOYSA-N
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Description

2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid is a heterocyclic compound featuring a fused thieno-triazine core with an acetic acid substituent. Its molecular formula is C₉H₉N₃O₃S, and it has a molecular weight of 239.25 g/mol . The compound belongs to the thienotriazine class, which is structurally distinct from other heterocyclic systems like pyrimidines or benzotriazines due to its sulfur-containing thiophene ring fused to a triazine moiety.

Properties

Molecular Formula

C7H5N3O3S

Molecular Weight

211.20 g/mol

IUPAC Name

2-(4-oxothieno[2,3-d]triazin-3-yl)acetic acid

InChI

InChI=1S/C7H5N3O3S/c11-5(12)3-10-7(13)4-1-2-14-6(4)8-9-10/h1-2H,3H2,(H,11,12)

InChI Key

ZHJXZZKNBSOBNI-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=O)N(N=N2)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid typically involves the condensation of appropriate thieno and triazinone precursors. One common method involves the reaction of oxazolones with phenylhydrazine in acetic acid and sodium acetate, yielding the corresponding triazinones . The structures of the compounds are confirmed using spectral (FT-IR, 1H-NMR, 13C-NMR, MS) and elemental analysis.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The thieno[2,3-d][1,2,3]triazin core differentiates this compound from analogs with alternative fused-ring systems:

  • [5-(4-Chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic Acid: Replaces the triazine ring with a pyrimidine, enhancing π-π stacking interactions but reducing nitrogen-rich reactivity. Molecular weight: 320.8 g/mol .
  • 2-(4-Oxothieno[3,2-c]pyridin-5(4H)-yl)acetic Acid: Features a pyridine instead of triazine, altering electronic properties and hydrogen-bonding capacity .
  • 2-(4-Oxoquinolin-1(4H)-yl)acetic Acid: A quinoline-based system with increased aromaticity, favoring intercalation in biological targets .

Key Insight: The triazine core in 2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid provides a balance of electron-deficient reactivity and hydrogen-bond acceptor sites, making it versatile for covalent or non-covalent interactions .

Substituent Effects

Substituents on the heterocyclic core significantly influence biological activity and physicochemical properties:

Compound Name Substituent(s) Key Property Impact Source
This compound Acetic acid Enhances water solubility and metal chelation
N-(4-Ethylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-3(4H)-yl]acetamide Fluorophenyl group Increases target-binding potency (e.g., kinase inhibition)
N-(4H-1,2,4-Triazol-3-yl)-2-[2-(trifluoromethoxy)phenyl]acetamide Trifluoromethoxy group Boosts metabolic stability and lipophilicity
[5-(4-Chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid Chlorophenyl group Improves antimicrobial activity but increases toxicity (WGK 3)

Critical Analysis : The acetic acid group in the target compound improves solubility but may limit membrane permeability compared to lipophilic substituents like trifluoromethoxy or chlorophenyl. However, this group is advantageous for designing prodrugs or conjugates .

Biological Activity

2-(4-Oxothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetic acid is a compound that exhibits a unique structure characterized by a thieno-triazine moiety. This structure is associated with various biological activities that warrant extensive investigation. The compound's potential therapeutic applications are linked to its interactions with biological targets, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula for this compound is C9H9N3O3SC_9H_9N_3O_3S, with a molecular weight of approximately 239.25 g/mol. The presence of functional groups such as carboxylic acid and carbonyl groups contributes to its reactivity and biological activity.

Biological Activities

Research indicates that compounds with similar structural frameworks have demonstrated a range of biological activities including:

  • Antimicrobial properties : Certain derivatives have shown effectiveness against various microbial strains.
  • Anticancer effects : Similar compounds have been evaluated for their potential to inhibit cancer cell proliferation.
  • Acetylcholinesterase inhibition : Inhibition of this enzyme is relevant for the treatment of neurodegenerative diseases such as Alzheimer's.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various microbial strains
AnticancerInhibits proliferation in cancer cell lines
Acetylcholinesterase InhibitionPotential therapeutic for Alzheimer's disease

The biological activity of this compound is thought to stem from its ability to interact with specific enzymes and receptors in the body. For instance, acetylcholinesterase inhibitors work by preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling which is crucial for cognitive functions.

Case Studies

Several studies have focused on the synthesis and evaluation of thieno-triazine derivatives:

  • Synthesis and Evaluation : A study synthesized various thieno-triazine derivatives and evaluated their biological activity against cancer cell lines (HepG-2 and others). Results indicated significant cytotoxic effects at specific concentrations .
  • In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to acetylcholinesterase, suggesting strong interactions that could translate to effective inhibition .

Future Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activities of this compound. This includes:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
  • Clinical Trials : Ultimately leading to human trials to evaluate potential therapeutic applications.

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